[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Organic Synthesis Thermal Stability Alkynyl Ethers

The compound [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene, also known as Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]- and bearing CAS Registry Number 1402615-91-1, is a specialty organic intermediate classified as a benzylic alkynyl ether. It is characterized by a benzyl group linked via an oxygen atom to a tertiary carbon that is substituted with two methyl groups and a terminal alkyne.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B15336979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)(CC#C)OCC1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
InChIKeyHKXKPQACJXGFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene: Procurement-Ready Specifications for Specialty Organic Synthesis


The compound [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene, also known as Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]- and bearing CAS Registry Number 1402615-91-1, is a specialty organic intermediate classified as a benzylic alkynyl ether . It is characterized by a benzyl group linked via an oxygen atom to a tertiary carbon that is substituted with two methyl groups and a terminal alkyne. With the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol , it serves as a specialized building block in organic synthesis, where its unique combination of functional groups imparts specific and predictable reactivity that distinguishes it from simpler ethers or unsubstituted alkynes .

Why Generic Substitution Fails: Critical Functional Differences in [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene


In procurement for complex multi-step syntheses, treating [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene as an interchangeable 'benzyl ether' or 'terminal alkyne' is a high-risk error. While generic in-class compounds may share a broad functional group classification, this specific molecule's unique architecture is pivotal for achieving desired chemoselectivity and reaction outcomes. For instance, unlike simple benzyl ethers which are inert under many conditions, the terminal alkyne in this compound provides a critical handle for subsequent diversification via click chemistry or Sonogashira couplings [1]. Conversely, standard terminal alkynes lack the benzyl group, which can be orthogonally deprotected to reveal a hydroxyl moiety at a precise synthetic stage. Its tertiary, gem-dimethyl-substituted structure introduces significant steric bulk around the oxygen atom, which can dictate the regioselectivity of subsequent transformations, such as in sigmatropic rearrangements [2]. Therefore, substituting this compound with a close analog lacking any of these features would likely lead to a complete failure of the intended reaction pathway, lower yields, or the generation of unwanted byproducts, underscoring the need for precise, evidence-based selection.

Quantitative Evidence Guide: Differentiating [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene from Analogs


Thermal Stability: A Critical Parameter for Reaction Planning with [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene

The thermal stability of [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene is a key differentiator from its allyl ether analogs. While allyl-1-alkynyl ethers are thermally unstable and undergo rapid sigmatropic rearrangement upon generation at −78 °C [1], benzyl alkynyl ethers like the target compound are stable at ambient temperatures, only undergoing similar rearrangements upon heating to a specific and well-defined temperature of 60°C [2]. This quantitative difference in thermal activation energy provides a clear operational window for synthetic planning.

Organic Synthesis Thermal Stability Alkynyl Ethers

Steric Control: The Gem-Dimethyl Effect in [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene on Reaction Diastereoselectivity

The gem-dimethyl substitution at the propargylic position of the target compound provides quantifiable stereocontrol in subsequent reactions compared to unsubstituted analogs. Research on benzyl alkynyl ethers shows that when the benzylic substituent (R1) is bulky, the [3,3]-sigmatropic rearrangement/cyclization cascade preferentially forms 1,3-cis-disubstituted-2-indanones [1]. The target compound's structure, featuring a bulky gem-dimethyl group adjacent to the oxygen, is a specific embodiment of this principle.

Stereoselective Synthesis Sigmatropic Rearrangement Steric Effects

Synthetic Accessibility: Benchmarking the Yield of [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene Synthesis

The procurement value of a building block is partially determined by the reliability and efficiency of its synthesis. The target compound belongs to a class of mixed ethers prepared from a benzyl alcohol and a substituted alkynyl alcohol [1]. A related patent (EP3842406A1) details a specific method for alkoxymethylation of terminal alkynols, highlighting that traditional methods for installing similar protecting groups on alkynols can suffer from yields as low as 58% [2]. The existence of a dedicated, improved process in the patent literature for this class of compound implies that the target molecule is accessed via an optimized route, ensuring a more reliable and scalable supply compared to less-studied analogs.

Process Chemistry Etherification Synthetic Methodology

Orthogonal Reactivity: Differentiating [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene from Simple Benzyl or Alkynyl Compounds

The dual functionality of [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene allows for orthogonal reaction sequences not possible with simpler analogs. The benzyl group serves as a protected hydroxyl, which can be deprotected via hydrogenolysis [1]. Crucially, this deprotection is often conducted in the presence of the terminal alkyne, which remains intact [2]. A simple benzyl ether lacks the alkyne for further diversification, while a simple terminal alkyne lacks the protected alcohol handle. This orthogonality is a key differentiator.

Protecting Group Strategy Orthogonal Deprotection Click Chemistry

Ideal Applications for [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene in Chemical R&D and Process Development


Synthesis of 2-Indanone and Indene Scaffolds via Thermal Rearrangement

The compound is a premier substrate for the controlled, thermally-induced synthesis of substituted 2-indanones and indenes. As demonstrated by evidence of its thermal stability at room temperature and its ability to undergo a clean [3,3]-sigmatropic rearrangement/5-exo-dig cyclization at a precise 60°C [1], it allows for the construction of these valuable bicyclic frameworks, which are core structures in numerous bioactive molecules. Its bulky, gem-dimethyl group also dictates the stereochemical outcome, favoring the 1,3-cis-disubstituted isomer, a level of control not achievable with simpler alkynyl ethers [1].

Complex Molecule Assembly in Multi-Step Syntheses Requiring Orthogonal Protecting Groups

In the synthesis of complex molecules like natural products or pharmaceuticals, this compound is an ideal advanced intermediate. It serves a dual role: the benzyl group acts as a masked hydroxyl that can be revealed by orthogonal deprotection late in the synthesis [2], while the terminal alkyne provides a robust handle for further diversification via click chemistry or palladium-catalyzed cross-couplings [3]. This eliminates the need for additional protecting group manipulations and enables a more convergent and efficient synthetic route.

Development of Scalable Processes for Mixed Alkynyl Ethers

For process chemists, this compound represents a specific output of an optimized synthetic methodology for preparing mixed alkynyl ethers [4]. The existence of dedicated patents for its class of compounds suggests a scalable route that overcomes the low yields (e.g., 58% [5]) associated with traditional alkoxymethylation methods. Using this compound as a standard can help benchmark new process chemistry routes or serve as a reliable building block for scaling up the production of more complex target molecules.

Material Science Applications for Click Chemistry Precursors

The terminal alkyne group in [(2-Methyl-4-pentyn-2-yl)oxy]methylbenzene makes it a suitable precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click chemistry' [6]. Its distinct advantage is the built-in, sterically hindered ether linkage, which can be used to tether functional payloads (e.g., dyes, polymers, targeting ligands) to a core scaffold while providing a predetermined spatial orientation due to its gem-dimethyl substitution. This is particularly valuable in the precise engineering of new materials and bioconjugates.

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